molecular formula C10H7BrN2 B1270521 5-Bromo-4-phenylpyrimidine CAS No. 3543-46-2

5-Bromo-4-phenylpyrimidine

Cat. No. B1270521
CAS RN: 3543-46-2
M. Wt: 235.08 g/mol
InChI Key: SDPYFZLDWYNXJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-4-phenylpyrimidine and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, leveraging its bromo substituent as a reactive site for coupling with organoboron or organostannanes compounds. An example includes the synthesis of 5-bromo-2-iodopyrimidine, a closely related compound, through selective palladium-catalysed cross-coupling reactions, demonstrating the versatility of bromopyrimidines in convergent syntheses of substituted pyrimidines (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through techniques such as X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule. For instance, the structure of 5-bromopyrimidine derivatives has been confirmed by X-ray crystallography analysis, showcasing the potential for diverse substituent effects on the pyrimidine core (Verbitskiy et al., 2013).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including nucleophilic substitution and coupling reactions. These reactions expand its utility in organic synthesis, enabling the introduction of diverse functional groups. The compound's reactivity is significantly influenced by the presence of the bromo group, which acts as a good leaving group in substitution reactions. For instance, the reaction of 5-bromopyrimidines with potassium amide in liquid ammonia has been studied, revealing mechanisms involving open-chain intermediates and the formation of substituted pyrimidine derivatives (Kroon & Plas, 2010).

Scientific Research Applications

Chemical Synthesis

5-Bromo-4-phenylpyrimidine plays a significant role in chemical synthesis. It is used in various reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution, to produce substituted pyrimidines, which are crucial intermediates in the synthesis of diverse organic compounds. Such reactions are optimized for yielding products including by-products, and structural analysis is often conducted using techniques like X-ray crystallography and molecular orbital calculations (Verbitskiy et al., 2013).

Immunomodulatory and Anticancer Properties

This compound derivatives have been studied for their potential immunomodulatory and anticancer properties. The synthesis of novel analogues and the analysis of their molecular recognition properties are part of ongoing research in this area. Such studies involve quantum mechanical calculations to understand the influence of substituents on biological properties (Hannah et al., 2000).

Antiviral Activity

Compounds derived from this compound have shown antiviral activity, especially against retroviruses. Research in this area focuses on synthesizing derivatives and evaluating their efficacy in inhibiting viral replication in cell cultures. Such studies contribute to the development of potential antiretroviral drugs (Hocková et al., 2003).

Corrosion Inhibition

In the field of material science, derivatives of this compound, such as phenylpyrimidine derivatives, have been studied for their corrosion inhibition properties. These studies focus on the inhibition effect of these derivatives on metals, contributing valuable insights into protective coatings and materials preservation (Xianghong et al., 2014).

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. Research in this area includes the synthesis of novel compounds and testing their effectiveness against various bacterial and fungal strains. Such studies are crucial for the development of new antimicrobial agents (Lanjewar et al., 2010).

Safety and Hazards

5-Bromo-4-phenylpyrimidine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYFZLDWYNXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355797
Record name 5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3543-46-2
Record name 5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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